

CP-LC-0867 for RNA delivery

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An In-Depth Technical Guide to CP-LC-0867 for Advanced RNA Delivery

Authored by Gemini

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid designed for the effective in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1][2] Derived from the naturally occurring amino acid homocysteine, **CP-LC-0867** is a key component in the formulation of Lipid Nanoparticles (LNPs) that protect RNA payloads from degradation, facilitate cellular uptake, and enable efficient endosomal escape for cytoplasmic delivery.[2][3] This technical guide provides a comprehensive overview of **CP-LC-0867**, including its chemical properties, formulation into LNPs, and its application in preclinical models for vaccine development and protein expression.

Core Properties of CP-LC-0867

CP-LC-0867 is an amino lipid that is cationic at a low pH, which allows for the encapsulation of negatively charged RNA molecules, and neutral at physiological pH, which contributes to its biocompatibility.[2]



Property	Value
Formal Name	3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester
CAS Number	3040858-96-3
Molecular Formula	C39H77N3O4S
Formula Weight	684.1 g/mol
Purity	≥98%
Formulation	A 10 mg/ml solution in ethanol
Solubility	Soluble in ethanol at ≥10 mg/mL
Storage	-20°C
Stability	≥ 1 year

Lipid Nanoparticle Formulation with CP-LC-0867

CP-LC-0867 is a critical component of a multi-lipid formulation that self-assembles into LNPs to encapsulate RNA. A typical formulation includes a helper lipid, cholesterol, and a PEGylated lipid in addition to **CP-LC-0867**.

LNP Composition



Component	Molar Ratio (%)	Function
CP-LC-0867 (Ionizable Cationic Lipid)	50	Encapsulates RNA and facilitates endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	10	Helper lipid that aids in the structural integrity of the LNP.
Cholesterol	38.5	Modulates membrane fluidity and stability of the LNP.
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)	1.5	Prevents aggregation and increases circulation time.

LNP Characterization

LNPs formulated with **CP-LC-0867** exhibit physicochemical properties suitable for in vivo applications.

Parameter	Typical Value
Size (Hydrodynamic Diameter)	80 - 120 nm
Polydispersity Index (PDI)	< 0.2
Encapsulation Efficiency	> 90%

Experimental ProtocolsLNP Formulation Protocol

This protocol describes the preparation of **CP-LC-0867**-containing LNPs encapsulating RNA using a microfluidic mixing method.

Materials:

• CP-LC-0867 in ethanol



- DSPC in ethanol
- Cholesterol in ethanol
- DMG-PEG2000 in ethanol
- RNA (mRNA or circRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare a lipid stock solution in ethanol by combining CP-LC-0867, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).
- Prepare the RNA solution in the low pH buffer.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the RNA solution into another.
- Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
- Collect the resulting LNP solution.
- Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and unencapsulated RNA.
- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
- Characterize the LNPs for size, PDI, and encapsulation efficiency.

In Vivo circRNA Delivery and Luciferase Expression in Mice



This protocol details the intramuscular administration of **CP-LC-0867** LNPs encapsulating luciferase-encoding circRNA to mice and the subsequent measurement of luciferase expression.[4]

Materials:

- CP-LC-0867 LNPs encapsulating luciferase circRNA
- BALB/c mice (6-8 weeks old)
- D-luciferin
- In vivo imaging system (IVIS)

Procedure:

- Anesthetize the mice using isoflurane.
- Administer a single intramuscular injection of the circRNA-LNP formulation (e.g., 10 μg of circRNA per mouse) into the hind limb.
- At desired time points (e.g., 24, 48, 72 hours, and up to 14 days post-injection), administer
 D-luciferin via intraperitoneal injection.
- After a 10-minute incubation period, image the mice using an IVIS to quantify bioluminescence.
- Analyze the images to determine the total flux (photons/second) in the region of interest.

In Vivo mRNA Vaccine Efficacy Study in Mice

This protocol outlines the immunization of mice with a **CP-LC-0867** LNP-based SARS-CoV-2 mRNA vaccine and the subsequent analysis of the immune response.

Materials:

- CP-LC-0867 LNPs encapsulating SARS-CoV-2 spike protein mRNA
- C57BL/6 mice (6-8 weeks old)



- ELISA plates and reagents for detecting SARS-CoV-2 specific IgG
- Reagents for splenocyte isolation and ELISpot assay for IFN-y detection

Procedure:

- Immunize mice with a prime-boost regimen. Administer an intramuscular injection of the mRNA-LNP vaccine (e.g., 5 µg of mRNA per mouse) on day 0 (prime) and day 21 (boost).
- Collect blood samples at various time points (e.g., day 14, 28, and 42) to measure SARS-CoV-2 spike-specific IgG antibody titers using ELISA.
- At the end of the study (e.g., day 42), euthanize the mice and isolate splenocytes.
- Perform an IFN-y ELISpot assay on the isolated splenocytes after stimulation with SARS-CoV-2 spike protein peptides to quantify the T-cell response.

Preclinical Efficacy Data Sustained Protein Expression with circRNA Delivery

LNPs formulated with **CP-LC-0867** have demonstrated the ability to induce sustained protein expression in vivo. Intramuscular administration of LNPs containing **CP-LC-0867** and encapsulating circRNA encoding a luciferase reporter led to the production of luciferase protein for at least 14 days in mice.[4] In comparative studies, **CP-LC-0867**-formulated LNPs resulted in superior protein expression profiles compared to those formulated with the conventional lipid SM-102.[1]

Potent Immune Response with mRNA Vaccines

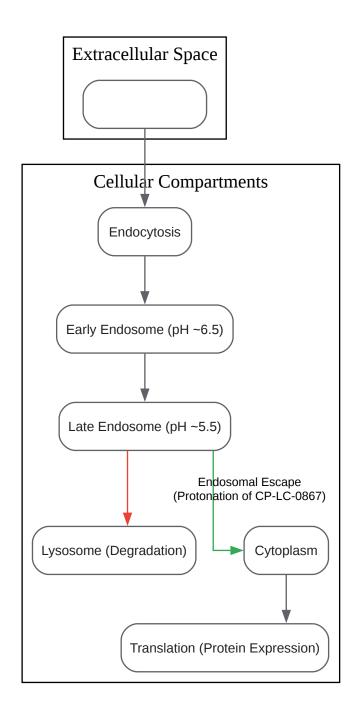
LNP-based vaccines utilizing **CP-LC-0867** to deliver mRNA encoding the SARS-CoV-2 spike protein have been shown to elicit robust B- and T-cell responses in mice.[4] These responses were characterized by a significant increase in serum IgG titers and splenocyte IFN-y levels six weeks post-immunization.[4] Notably, **CP-LC-0867**-containing LNP-based mRNA vaccines increased splenocyte IFN-y levels to a greater extent than vaccines containing other ionizable lipids such as CP-LC-0431 or CP-LC-0474.[4]

Signaling Pathways and Experimental Workflows



Cellular Uptake and Endosomal Escape Pathway

The efficient delivery of RNA to the cytoplasm is a multi-step process.



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Caption: Cellular uptake and endosomal escape of CP-LC-0867 LNPs.



Experimental Workflow for In Vivo circRNA Delivery

A typical workflow for evaluating the in vivo efficacy of CP-LC-0867 LNPs for circRNA delivery.

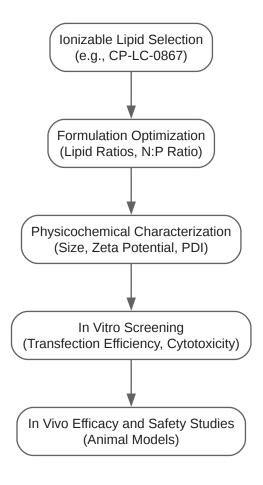


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Caption: Workflow for in vivo evaluation of circRNA-LNP efficacy.

Logical Relationship in LNP Design for RNA Delivery

The design of effective LNP-based RNA delivery systems involves a logical progression from component selection to in vivo validation.



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Caption: Logical progression of LNP design for RNA delivery.

Conclusion

CP-LC-0867 is a promising ionizable lipid for the development of LNP-based RNA therapeutics and vaccines. Its ability to be formulated into stable LNPs that efficiently encapsulate and deliver RNA payloads, coupled with demonstrated preclinical efficacy in terms of sustained protein expression and robust immune responses, makes it a valuable tool for researchers and drug developers. The detailed protocols and data presented in this guide provide a solid foundation for the utilization of **CP-LC-0867** in advancing the field of RNA medicine.

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